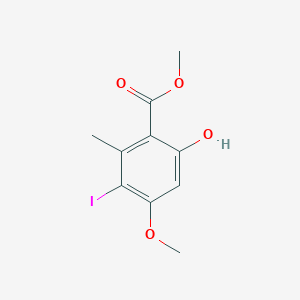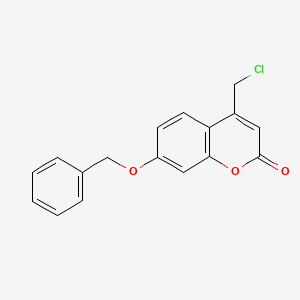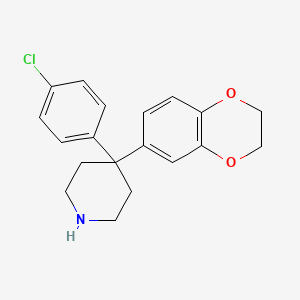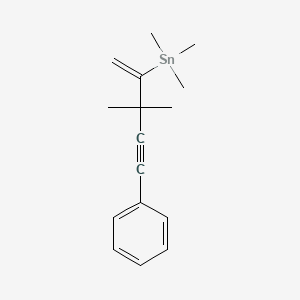
Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a phenyldisulfanyl group, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate typically involves the esterification of 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states. This can affect various biochemical pathways, including those involved in oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-3-oxobutanoate: Lacks the phenyldisulfanyl group, making it less reactive in redox reactions.
Ethyl 2-methyl-3-oxo-2-(phenylsulfinyl)butanoate: Contains a sulfinyl group instead of a disulfide bond, leading to different chemical properties.
Ethyl 2-methyl-3-oxo-2-(phenylsulfonyl)butanoate: Contains a sulfonyl group, making it more oxidized compared to the disulfide derivative.
Uniqueness
Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate is unique due to its phenyldisulfanyl group, which imparts distinct redox properties. This makes it a valuable compound for studying redox reactions and developing redox-active drugs.
Propriétés
Numéro CAS |
918107-27-4 |
|---|---|
Formule moléculaire |
C13H16O3S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate |
InChI |
InChI=1S/C13H16O3S2/c1-4-16-12(15)13(3,10(2)14)18-17-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
Clé InChI |
AEAFYOXWGWDKFB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C(=O)C)SSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)

![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)

![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)


